molecular formula C11H15N3O3 B2844495 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-21-7

3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2844495
CAS No.: 1006435-21-7
M. Wt: 237.259
InChI Key: ZCFRRMKHBAZOPL-UHFFFAOYSA-N
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Description

3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound known for its unique structure and versatile applications in various fields of scientific research. The molecule features a pyrrolidinyl group, a pyrazolyl moiety, and a propanoic acid backbone, making it a subject of interest for its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of the Pyrrolidinyl Group: The synthesis typically starts with the preparation of the pyrrolidinyl group through the cyclization of suitable amines and dihaloalkanes.

  • Incorporation of Pyrazole: The pyrazolyl group can be introduced via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

  • Connecting the Propanoic Acid Backbone: The propanoic acid chain is linked to the previously formed intermediates through esterification or amidation reactions, followed by hydrolysis.

Industrial Production Methods:

  • Large-scale production involves continuous flow synthesis, optimizing temperature, pressure, and catalytic conditions to ensure high yield and purity.

  • Advanced techniques like microwave-assisted synthesis and green chemistry principles are also applied to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo oxidation to form various carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions may lead to the formation of alcohols or amines from the carbonyl and pyrazolyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Conditions may vary but often involve strong bases or acids as catalysts.

Major Products Formed:

  • Oxidation products include pyrazole-carboxylic acids and ketones.

  • Reduction products encompass various alcohols and amines.

  • Substitution reactions yield a wide array of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Catalysis: Utilized as a ligand in transition metal-catalyzed reactions.

  • Synthesis: Intermediate for the preparation of more complex organic molecules.

Biology:

  • Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.

  • Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine:

  • Drug Development: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Diagnostic Agents: Components for the development of diagnostic assays and imaging agents.

Industry:

  • Polymer Science: Incorporated into polymers to enhance their physical and chemical properties.

  • Material Science: Used in the development of advanced materials with specific functionalities.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, including:

  • Enzyme Binding: Inhibition of enzymatic activity by interacting with active sites or allosteric sites.

  • Receptor Modulation: Altering receptor function by binding to receptor sites, thereby influencing signal transduction pathways.

  • Gene Expression: Affecting gene expression by interacting with DNA or transcription factors.

Comparison with Similar Compounds

  • 3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole: Lacks the propanoic acid chain, affecting its solubility and reactivity.

  • 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-imidazol-1-yl]propanoic acid: Replaces the pyrazole ring with an imidazole ring, leading to different biological activity and chemical properties.

Uniqueness:

  • The combination of the pyrrolidinyl, pyrazolyl, and propanoic acid groups provides a distinct chemical and biological profile, making it particularly versatile in scientific research.

This compound's versatility and unique properties underscore its significance across multiple domains, from chemistry and biology to medicine and industry

Properties

IUPAC Name

3-[3-(pyrrolidine-1-carbonyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10(16)4-8-14-7-3-9(12-14)11(17)13-5-1-2-6-13/h3,7H,1-2,4-6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFRRMKHBAZOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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